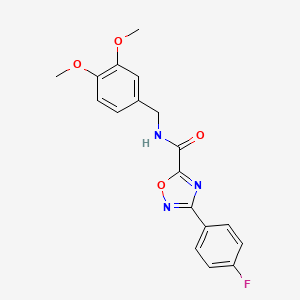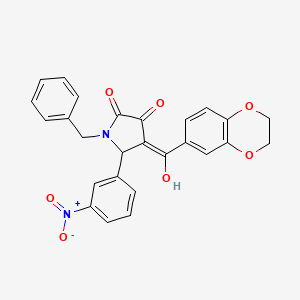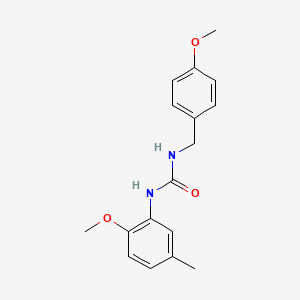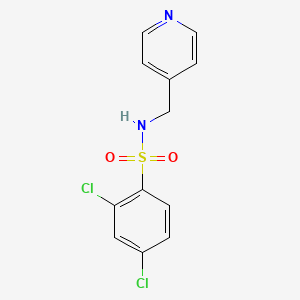![molecular formula C16H10Cl2N2O B5493806 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole](/img/structure/B5493806.png)
3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as CPO or CPV, and it belongs to the class of oxadiazoles.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed that 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole inhibits the proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects
Studies have shown that 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole exhibits several biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. It is also believed that 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole modulates the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the main limitations of using 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole. One of the most promising directions is the development of new cancer therapies based on this compound. Other potential applications of 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole include the treatment of inflammatory diseases, such as rheumatoid arthritis, and the development of new antimicrobial agents. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion
In conclusion, 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound exhibits potent antitumor activity and has been extensively studied for its potential applications in cancer research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 4-chlorobenzohydrazide with 2-(2-chlorophenyl)acrylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with a base such as sodium hydroxide to obtain the final product.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-13-8-5-12(6-9-13)16-19-15(21-20-16)10-7-11-3-1-2-4-14(11)18/h1-10H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILKERZPPNPYEW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5493726.png)
![4-(4-fluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5493732.png)

![methyl 2-[5-(4,5-dimethoxy-2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5493742.png)
![N-cyclopropyl-1'-[(2-methyl-1,3-thiazol-4-yl)acetyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5493747.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5493757.png)
![5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5493763.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5493774.png)
![2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5493791.png)
![6,7-dimethoxy-2-[3-(4-methoxyphenyl)acryloyl]-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5493822.png)
![5-(4-pyridinyl)-7-[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5493831.png)

